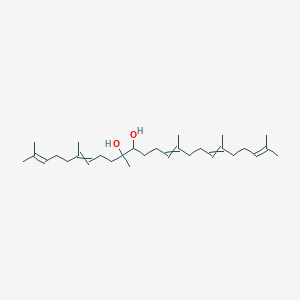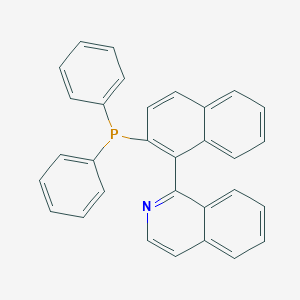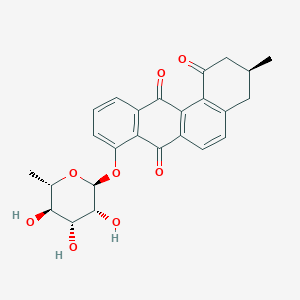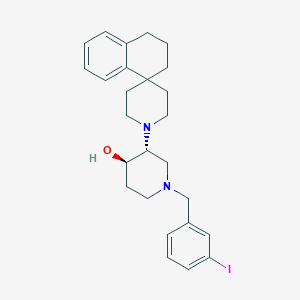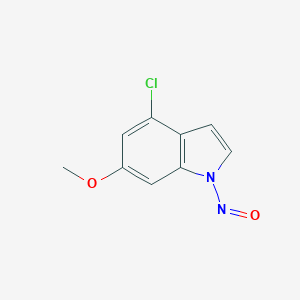
1H-Indole, 4-chloro-6-methoxy-1-nitroso-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole, 4-chloro-6-methoxy-1-nitroso-, also known as CMI, is a synthetic compound that has been widely studied for its potential applications in scientific research. CMI has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Wirkmechanismus
The mechanism of action of 1H-Indole, 4-chloro-6-methoxy-1-nitroso- is not fully understood, but it is thought to involve the generation of reactive oxygen species and nitric oxide. These molecules can interact with various cellular components, leading to changes in cellular signaling pathways and gene expression.
Biochemische Und Physiologische Effekte
1H-Indole, 4-chloro-6-methoxy-1-nitroso- has been found to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of protein kinase activity, and the inhibition of DNA synthesis. 1H-Indole, 4-chloro-6-methoxy-1-nitroso- has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
1H-Indole, 4-chloro-6-methoxy-1-nitroso- offers several advantages for lab experiments, including its stability and ease of use as a fluorescent probe. However, 1H-Indole, 4-chloro-6-methoxy-1-nitroso- also has some limitations, such as its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
Future research on 1H-Indole, 4-chloro-6-methoxy-1-nitroso- could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in cancer treatment and other diseases. Additionally, new methods for synthesizing 1H-Indole, 4-chloro-6-methoxy-1-nitroso- and related compounds could be developed to improve their utility in scientific research.
Synthesemethoden
1H-Indole, 4-chloro-6-methoxy-1-nitroso- can be synthesized through a multi-step process involving the reaction of 4-chloro-1H-indole with methoxyamine hydrochloride, followed by nitrosation with sodium nitrite and hydrochloric acid. The resulting product is purified through recrystallization to yield pure 1H-Indole, 4-chloro-6-methoxy-1-nitroso-.
Wissenschaftliche Forschungsanwendungen
1H-Indole, 4-chloro-6-methoxy-1-nitroso- has been used in a variety of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species in living cells, as a nitric oxide donor for investigating the role of nitric oxide in biological systems, and as a potential therapeutic agent for cancer treatment.
Eigenschaften
CAS-Nummer |
147359-16-8 |
|---|---|
Produktname |
1H-Indole, 4-chloro-6-methoxy-1-nitroso- |
Molekularformel |
C9H7ClN2O2 |
Molekulargewicht |
210.62 g/mol |
IUPAC-Name |
4-chloro-6-methoxy-1-nitrosoindole |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-6-4-8(10)7-2-3-12(11-13)9(7)5-6/h2-5H,1H3 |
InChI-Schlüssel |
HNWPQXPOZZPLHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CN2N=O)C(=C1)Cl |
Kanonische SMILES |
COC1=CC2=C(C=CN2N=O)C(=C1)Cl |
Andere CAS-Nummern |
147359-16-8 |
Synonyme |
NITROSATED4-CHLORO-6-METHOXYINDOLE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



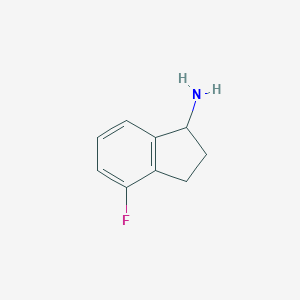

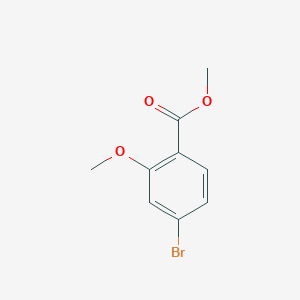
![3-[4-(2-Hydroxyethyl)phenyl]propan-1-OL](/img/structure/B136143.png)
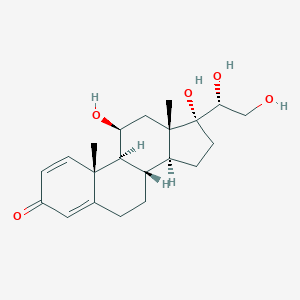
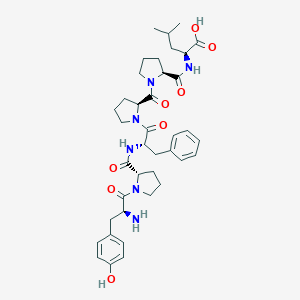
![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)
